PF-06465469 (CAS: 1407966-77-1) is a highly potent, irreversible covalent inhibitor targeting Interleukin-2 inducible T-cell kinase (ITK) and Bruton's tyrosine kinase (BTK). For procurement professionals and assay developers, its primary value lies in its optimized lipophilic ligand efficiency, which allows it to maintain nanomolar potency across isolated enzyme assays (IC50 = 2 nM), cellular IP1 assays (IC50 = 31 nM), and highly protein-bound human whole-blood environments (IC50 = 48 nM) [1]. By utilizing an acrylamide moiety to form a covalent bond with Cys442 in the kinase domain, PF-06465469 achieves an enzyme off-rate exceeding 24 hours [1]. This durable pharmacodynamic profile makes it a critical baseline material for laboratories requiring sustained kinase suppression in T-cell signaling, CAR-T exhaustion modeling, and lymphoma research .
Substituting PF-06465469 with generic reversible ITK inhibitors (such as BMS-509744 or ONO-7790500) or early-generation covalent analogs fundamentally alters assay reproducibility and signaling outcomes. Reversible inhibitors fail to provide the durable target engagement required for sustained T-cell suppression, often necessitating continuous dosing that complicates in vitro and in vivo models [1]. Furthermore, while many early-stage covalent analogs demonstrate high potency in purified enzyme assays, they suffer severe potency drop-offs in whole-blood or serum-rich environments due to high microsomal clearance and poor lipophilic ligand efficiency[2]. PF-06465469 was specifically engineered with a 3-methyl-4-isopropylphenyl benzamide substituent to overcome these physical property limitations, ensuring that procurement of this specific compound yields reliable, translatable data from biochemical screening to complex whole-blood assays [2].
A critical procurement differentiator for PF-06465469 is its ability to maintain potency in protein-rich, complex biological matrices. While early covalent analogs like Analogue 42 exhibit similar enzymatic on-rates, they suffer massive efficacy losses in human whole-blood (hWB) assays, dropping to micromolar potency. In contrast, PF-06465469 translates its 2 nM enzymatic IC50 to a highly potent 48 nM IC50 in the hWB assay [1].
| Evidence Dimension | Inhibitory Potency (IC50) in Human Whole-Blood (hWB) Assay |
| Target Compound Data | PF-06465469: 48 nM |
| Comparator Or Baseline | Analogue 42 (Structural comparator): >1000 nM (Micromolar range) |
| Quantified Difference | >20-fold superior potency retention in whole blood |
| Conditions | Human whole-blood assay measuring IL-2 production following anti-CD3 stimulation |
Procuring a compound that resists protein binding and maintains nanomolar potency in whole blood is essential for laboratories transitioning from biochemical assays to preclinical in vivo models.
For experimental designs requiring sustained kinase suppression without continuous compound exposure (e.g., washout experiments), the dissociation rate is paramount. PF-06465469 binds covalently to Cys442, resulting in an enzyme off-rate that exceeds 24 hours, classifying it as a truly irreversible inhibitor [1]. This contrasts sharply with reversible ITK inhibitors like BMS-509744, which require continuous presence to maintain target suppression.
| Evidence Dimension | Enzyme Dissociation Off-Rate |
| Target Compound Data | PF-06465469: > 24 hours |
| Comparator Or Baseline | Standard reversible ITK inhibitors (e.g., BMS-509744): Rapid dissociation (minutes to hours) |
| Quantified Difference | Near-permanent target engagement for the lifecycle of the synthesized kinase |
| Conditions | Kinetic measurement of enzyme off-rates post-binding |
Irreversible binding allows researchers to perform pulse-chase and washout assays with confidence that the kinase will remain inactivated, reducing the need for constant compound redosing.
In comparative studies of ITK inhibitors on Jurkat T-cell lines, PF-06465469 demonstrates a distinct signaling blockade profile. While highly specific reversible inhibitors like ONO-7790500 and BMS-509744 only abolish PLCγ phosphorylation, PF-06465469 (alongside Ibrutinib) uniquely inhibits the phosphorylation of both MEK1/2 and AKT[1]. This broader signaling impact is critical for researchers aiming to comprehensively suppress T-cell receptor (TCR) downstream cascades.
| Evidence Dimension | Inhibition of MEK1/2 and AKT Phosphorylation |
| Target Compound Data | PF-06465469: Active inhibition observed |
| Comparator Or Baseline | ONO-7790500 / BMS-509744: No inhibition observed |
| Quantified Difference | Qualitative expansion of downstream signaling blockade |
| Conditions | Western blot analysis of lysates from Jurkat T-cells treated with 2 µM inhibitor for 24 hours |
Procuring PF-06465469 is necessary for oncology researchers who require simultaneous suppression of the PLCγ, MEK1/2, and AKT pathways in T-cell lymphoma models, which narrower inhibitors fail to achieve.
Because PF-06465469 retains an IC50 of 48 nM in human whole blood, it is the optimal procurement choice for laboratories transitioning from isolated biochemical screens to complex, protein-rich preclinical models. It prevents the data artifacts and false negatives commonly caused by the high microsomal clearance and protein binding of earlier-generation amides[1].
Driven by its >24-hour enzyme off-rate, PF-06465469 is highly suited for pulse-chase experiments and washout assays. Researchers can briefly expose cells to the compound, wash it away, and study the long-term downstream effects of irreversible ITK/BTK inactivation without the confounding variables of continuous drug presence [1].
PF-06465469 is increasingly utilized in advanced immunotherapy workflows, specifically for its ability to significantly decrease CD69, PD-1, and LAG-3 expression in CAR-T cells cocultured with target cells. This makes it a critical reagent for developers engineering exhaustion-resistant T-cell therapies .
For oncology research targeting peripheral T-cell lymphomas (PTCL), PF-06465469 provides a distinct advantage over highly selective reversible inhibitors by simultaneously blocking PLCγ, MEK1/2, and AKT phosphorylation. It serves as a benchmark compound for evaluating synergistic effects when combined with PI3K inhibitors or doxorubicin [2].